Hnmpa-(AM)3

Descripción general

Descripción

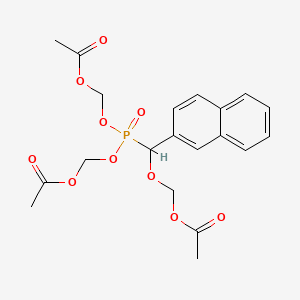

Ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico, comúnmente conocido como HNMPA-(AM)3, es un análogo permeable a las células del ácido hidroxi-2-naftilmetilfosfónico. Este compuesto es principalmente reconocido por su papel como inhibidor de la tirosina quinasa del receptor de insulina. Se utiliza ampliamente en la investigación científica para estudiar las vías de señalización de la insulina y los procesos metabólicos relacionados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico se sintetiza a través de un proceso de varios pasos. La síntesis comienza con la preparación de ácido hidroxi-2-naftilmetilfosfónico, que luego se esterifica con grupos acetoximetílicos para producir el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido o el etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

En un entorno industrial, la producción de ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. El producto final se purifica mediante técnicas como la recristalización o la cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados de ácido fosfónico correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos éster de nuevo en grupos hidroxilo.

Sustitución: Los grupos acetoximetílicos se pueden sustituir por otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las reacciones suelen llevarse a cabo a temperaturas controladas y en presencia de catalizadores para aumentar las velocidades de reacción .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de ácido fosfónico, compuestos hidroxilados y ésteres sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

2.1. Cell Signaling Studies

HNMPA-(AM)3 has been utilized to investigate insulin receptor-mediated signaling pathways. For instance, studies have shown that treatment with this compound blocked the formation of Rab5-positive endosomes during insulin receptor activation, indicating its role in endosomal trafficking and cellular responses to insulin .

2.2. Cancer Research

The compound has also been explored for its potential in cancer research. This compound has demonstrated the ability to inhibit insulin-induced migration and invasion of cancer cells, suggesting a possible application in anti-cancer therapies .

3.1. Inhibition of Adipocyte Differentiation

A study investigated the effects of this compound on adipocyte differentiation. The results indicated that this inhibitor disrupted differentiation processes by affecting key signaling pathways associated with insulin action . The study utilized a time-course analysis to demonstrate how this compound influences phosphorylation events critical for adipocyte maturation.

3.2. Neurotrophic Effects

Another significant application of this compound was observed in neurobiology, where it was used to study the neuritogenic effects of compounds like Amarogentin on PC12 cells. The inhibition of the insulin receptor by this compound allowed researchers to delineate the role of insulin signaling in neurite outgrowth and neuronal differentiation .

Data Tables

Mecanismo De Acción

El ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico ejerce sus efectos inhibiendo la tirosina quinasa del receptor de insulina. Una vez dentro de la célula, el compuesto se convierte en su forma activa por las esterasas citosólicas. La forma activa luego se une al receptor de insulina, evitando su autofosforilación en residuos de tirosina. Esta inhibición interrumpe las vías de señalización descendentes, afectando así el metabolismo de la glucosa y otros procesos mediados por la insulina .

Comparación Con Compuestos Similares

Compuestos similares

Ácido hidroxi-2-naftilmetilfosfónico: El compuesto padre del ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico.

Análogos del ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico: Otros análogos con estructuras y funciones similares

Singularidad

El ácido trisacetoximetílico de hidroxi-2-naftilmetilfosfónico es único debido a su alta permeabilidad celular y su inhibición selectiva de la tirosina quinasa del receptor de insulina. Esto lo convierte en una herramienta valiosa para estudiar la señalización de la insulina y los procesos metabólicos relacionados en modelos tanto in vitro como in vivo .

Actividad Biológica

HNMPA-(AM)₃ (Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester) is a cell-permeable analog of HNMPA, which is recognized for its role as an insulin receptor tyrosine kinase inhibitor. This compound has garnered attention in various research studies due to its significant biological activities, particularly in the context of insulin signaling pathways and receptor interactions.

- CAS Number : 120944-03-8

- Empirical Formula : C₂₀H₂₃O₁₀P

- Molecular Weight : 438.36 g/mol

- Cell Permeability : Yes, it is designed to penetrate cell membranes and release the active compound through cytosolic esterases .

HNMPA-(AM)₃ functions primarily as an inhibitor of the insulin receptor tyrosine kinase. It blocks the formation of Rab5-positive endosomes, crucial for insulin signaling and glucose uptake. The inhibition of Rab5 activation occurs upon insulin stimulation, indicating that HNMPA-(AM)₃ disrupts normal endosomal fusion processes critical for effective insulin signaling .

Biological Activity Overview

The biological activity of HNMPA-(AM)₃ can be summarized through its effects on various cellular processes:

- Insulin Signaling Inhibition : HNMPA-(AM)₃ inhibits insulin receptor-mediated activation of Rab5, impacting glucose metabolism in adipocytes. The IC₅₀ values are reported at 100 µM for insulin receptor tyrosine kinase and 10 µM for glucose oxidation in isolated rat adipocytes .

- Endosomal Dynamics : The compound prevents the co-localization of Rab5 with the insulin receptor, which is essential for endosomal trafficking and subsequent signaling cascades .

Case Studies and Research Findings

Several studies have explored the biological implications of HNMPA-(AM)₃:

- Endosomal Fusion Studies :

- Glucose Metabolism Impact :

- Comparative Analysis with Other Inhibitors :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 120944-03-8 |

| Molecular Weight | 438.36 g/mol |

| Primary Target | Insulin Receptor Tyrosine Kinase |

| IC₅₀ (Insulin Receptor) | 100 µM |

| IC₅₀ (Glucose Oxidation) | 10 µM |

| Cell Permeable | Yes |

Propiedades

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.